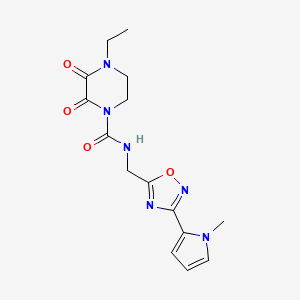

4-ethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-ethyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O4/c1-3-20-7-8-21(14(23)13(20)22)15(24)16-9-11-17-12(18-25-11)10-5-4-6-19(10)2/h4-6H,3,7-9H2,1-2H3,(H,16,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOHYUXFMRXMOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC2=NC(=NO2)C3=CC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : Synthesis often begins with commercially available or easily synthesized precursors such as 4-ethylpiperazine and 1-methyl-1H-pyrrole.

Reaction Steps: : The synthesis involves multiple steps including:

Oxadiazole Formation: : Involves the reaction between nitriles and hydrazides under acidic conditions to form the oxadiazole ring.

Amide Bond Formation: : Achieved through condensation reactions involving carboxylic acids and amines.

Conditions: : Typical conditions include moderate temperatures (50-100°C) and the use of organic solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the synthesis would be optimized for yield and purity, often involving:

Continuous Flow Chemistry: : Enhances reaction efficiency and scalability.

Catalysis: : Use of catalysts to increase reaction rates and selectivity.

Purification: : Multi-step purification processes including crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions including:

Oxidation: : Oxidizing agents like potassium permanganate can modify the pyrrole ring.

Reduction: : Reduction can be achieved with reagents such as sodium borohydride.

Substitution: : Nucleophilic substitution can occur at specific sites, particularly the amide and oxadiazole groups.

Common Reagents and Conditions

Oxidation: : Typically conducted under acidic conditions with strong oxidants.

Reduction: : Often carried out in alcohol or ether solvents at low temperatures.

Substitution: : Requires suitable leaving groups and nucleophiles under varied conditions (basic or acidic).

Major Products Formed

Oxidation Products: : Include modified aromatic systems with additional oxygen functionalities.

Reduction Products: : Result in reduced versions of the oxadiazole or amide groups.

Substitution Products: : Lead to structurally diverse analogs with potential changes in biological activity.

Scientific Research Applications

Structural Features

The compound features:

- A piperazine ring , known for its ability to interact with biological targets.

- An oxadiazole group , which is often associated with anti-inflammatory and antimicrobial properties.

Pharmaceutical Development

The compound's structure suggests potential use in drug development, particularly as:

- Antimicrobial agents: Preliminary studies indicate that derivatives of piperazine and oxadiazole exhibit activity against various pathogens.

Cancer Research

Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

- Mechanism of Action: The proposed mechanism involves the inhibition of key signaling pathways that regulate cell division and apoptosis.

Neuropharmacology

The presence of the pyrrole moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter systems.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |

| Study 2 | Cancer Cell Proliferation | Inhibited growth of specific cancer cell lines in vitro; further studies needed for in vivo efficacy. |

| Study 3 | Neuropharmacological Effects | Showed potential in modulating serotonin receptors, indicating possible antidepressant effects. |

Mechanism of Action

The compound's mechanism of action involves:

Molecular Targets: : It interacts with specific proteins or enzymes, altering their activity.

Pathways: : Affects cellular pathways by modulating enzyme activities or receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are categorized based on shared pharmacophores, including 1,2,4-oxadiazole, pyrrole, and piperazine derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Oxadiazole Substitution :

- The target compound’s 1-methylpyrrole substituent (vs. indole in Compound 2 or chlorophenyl in ) enhances π-π stacking in hydrophobic pockets, critical for HDAC or protease binding .

- The methylcarboxamide linker improves solubility compared to the pentanamine in Compound 2, which may prioritize membrane permeability over aqueous stability .

This may reduce blood-brain barrier penetration but enhance target specificity . The ethyl group balances lipophilicity (logP ~2.1 estimated) compared to the hydroxamate group in Trichostatin-A (logP ~3.5), suggesting intermediate cell permeability .

Biological Implications: Unlike MC1568 (a hydroxamate-based HDAC inhibitor in ), the target compound lacks a zinc-binding group, implying a non-canonical inhibitory mechanism . The phthalazine in BG15830 () may confer stronger intercalation properties, making it more suitable for DNA-targeted therapies than the dioxopiperazine-based compound .

Biological Activity

The compound 4-ethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a member of a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Pyrrole Ring : The presence of a 1-methyl-1H-pyrrol-2-yl moiety contributes to its biological activity.

- Oxadiazole Moiety : The 1,2,4-oxadiazole ring is known for its pharmacological significance, particularly in anticancer and antimicrobial activities.

- Dioxopiperazine : This structure enhances the compound's ability to interact with biological targets.

Anticancer Activity

Recent studies indicate that compounds containing the 1,3,4-oxadiazole scaffold exhibit promising anticancer properties. These compounds often target various enzymes involved in cancer cell proliferation:

- Mechanisms of Action :

- Case Studies :

Antimicrobial Activity

The compound also shows potential antimicrobial properties. The oxadiazole derivatives have been reported to possess:

-

Broad-Spectrum Activity :

- Effective against Gram-positive and Gram-negative bacteria.

- In vitro studies have shown that certain derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli.

- Research Findings :

Other Biological Activities

The compound may also exhibit other pharmacological effects such as:

- Anti-inflammatory : Some derivatives have shown to reduce inflammation markers in animal models.

- Antioxidant : The presence of specific functional groups may contribute to free radical scavenging abilities.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.